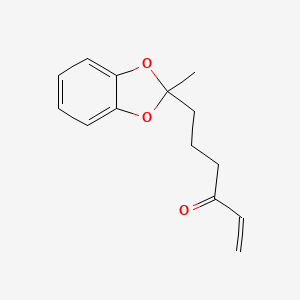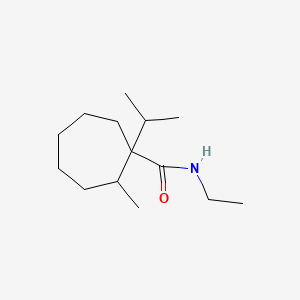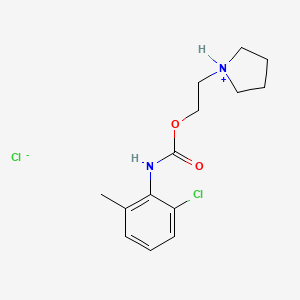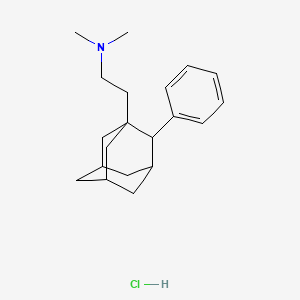![molecular formula C33H25CrN10O11S B13766010 chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate” is a complex coordination compound It features chromium in the +3 oxidation state, coordinated with a hydron and two distinct ligands These ligands are derived from pyrazole and nitrophenol structures, which are further modified with sulfonate and diazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the ligands:
-
Preparation of 4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate
Step 1: Synthesis of 3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazole.
Step 2: Sulfonation of the pyrazole derivative.
-
Preparation of 2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate
Step 1: Synthesis of 3-methyl-5-oxo-1-phenylpyrazole.
Step 2: Diazotization and coupling with 5-nitrophenol.
-
Complexation with Chromium(3+)
Reagents: Chromium(III) chloride, prepared ligands.
Conditions: Aqueous medium, pH adjustment to neutral, stirring at room temperature.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of reaction conditions: to maximize yield and purity.
Use of continuous flow reactors: for efficient and consistent production.
Implementation of purification techniques: such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenol and pyrazole moieties.
Reduction: Reduction reactions can target the diazenyl groups, converting them to amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Biochemical Probes: Utilized in studies to probe biochemical pathways and interactions.
Medicine
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Dye Manufacturing: Employed in the production of dyes and pigments due to its vibrant color.
Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial equipment.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the application:
Catalysis: Acts as a Lewis acid, facilitating electron transfer reactions.
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitrophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate:
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate:
Uniqueness
Complex Structure: The presence of multiple functional groups and coordination sites makes it unique.
Versatility: Its ability to participate in various chemical reactions and applications sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C33H25CrN10O11S |
|---|---|
Peso molecular |
821.7 g/mol |
Nombre IUPAC |
chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate |
InChI |
InChI=1S/C17H15N5O7S.C16H13N5O4.Cr/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h3-8H,1-2H3,(H3,18,19,20,23,24,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3 |
Clave InChI |
XPHVNTLENZAQMC-UHFFFAOYSA-K |
SMILES canónico |
[H+].[H+].CC1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


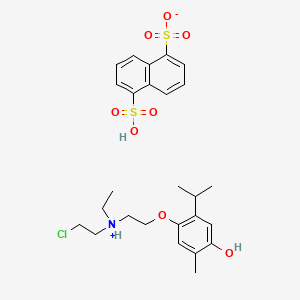
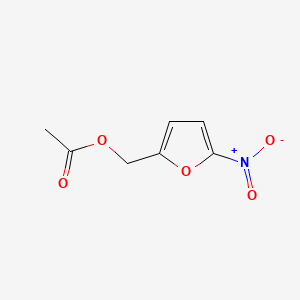



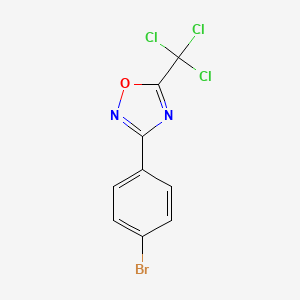
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)

